2-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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Overview
Description
2-(3-Chloro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a benzothiophene ring substituted with a chlorine atom and a carbonyl group, attached to a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach starts with the preparation of 3-chloro-1-benzothiophene-2-carbonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the benzothiophene ring .
Scientific Research Applications
2-(3-Chloro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-benzothiophene-2-carbonyl chloride: This compound is a key intermediate in the synthesis of 2-(3-chloro-1-benzothiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline.
Benzothiophenes: Other benzothiophene derivatives with different substituents can have similar chemical properties but different biological activities.
Uniqueness
This compound is unique due to its specific combination of a benzothiophene ring and a tetrahydroisoquinoline moiety.
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c19-16-14-7-3-4-8-15(14)22-17(16)18(21)20-10-9-12-5-1-2-6-13(12)11-20/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOIMSZUWPGGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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